molecular formula C27H42O B099512 Cholesta-4,7-dien-3-one CAS No. 16826-35-0

Cholesta-4,7-dien-3-one

Cat. No.: B099512
CAS No.: 16826-35-0
M. Wt: 382.6 g/mol
InChI Key: SLFZVVVDTKTSRR-JRFVBUDKSA-N
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Description

Cholesta-4,7-dien-3-one: is a steroidal compound with the molecular formula C27H42O . It is a derivative of cholesterol and is characterized by the presence of double bonds at the 4th and 7th positions and a ketone group at the 3rd position. This compound is of significant interest in the field of biochemistry and pharmacology due to its role as an intermediate in the biosynthesis of various steroids.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

Cholesta-4,7-dien-3-one exerts its effects primarily through its role as an intermediate in the biosynthesis of steroids. It undergoes enzymatic transformations to form various biologically active steroids. The compound interacts with specific enzymes such as cholesterol oxidase and steroid dehydrogenases , which catalyze its conversion to other steroidal compounds .

Comparison with Similar Compounds

Uniqueness: Cholesta-4,7-dien-3-one is unique due to its specific double bond configuration and its role as an intermediate in the biosynthesis of various steroids. Its distinct structure allows it to participate in specific enzymatic reactions that are not possible with other similar compounds .

Biological Activity

Cholesta-4,7-dien-3-one is a steroid compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its effects on various health conditions, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of cholesterol, characterized by the presence of double bonds at positions 4 and 7. Its chemical formula is C27H44OC_{27}H_{44}O, with a molecular weight of 400.65 g/mol. The compound is part of a larger family of sterols that are significant in both biological and pharmaceutical contexts.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines. For instance, a study reported that certain sterols, including this compound, demonstrated cytotoxic effects against breast cancer cells by inducing apoptosis and disrupting cell cycle progression .

Anti-inflammatory Effects

This compound also displays anti-inflammatory properties. It has been implicated in the modulation of inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This activity may be beneficial in conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. Research indicates that this compound can inhibit the growth of bacteria and fungi, suggesting its potential use in treating infections .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to decreased proliferation.
  • Apoptosis Induction : It promotes programmed cell death in malignant cells via mitochondrial pathways.
  • Cytokine Modulation : this compound regulates the expression of cytokines involved in inflammation.

Case Study 1: Cancer Cell Lines

In vitro studies have demonstrated that this compound significantly reduces the viability of MCF-7 breast cancer cells. The IC50 value was determined to be around 15 µM, indicating potent anticancer activity compared to standard chemotherapeutic agents .

Case Study 2: Inflammatory Models

In an animal model of inflammation, administration of this compound resulted in a marked reduction in paw edema and lower levels of inflammatory markers such as TNF-alpha and IL-6 .

Table 1: Biological Activities of this compound

Activity TypeEffect ObservedReference
AnticancerInhibition of MCF-7 cells (IC50 = 15 µM)
Anti-inflammatoryReduced paw edema in animal models
AntimicrobialInhibition against bacterial strains

Properties

IUPAC Name

(9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,17-19,23-25H,6-9,11-16H2,1-5H3/t19-,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFZVVVDTKTSRR-JRFVBUDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4=CC(=O)CC[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70937470
Record name Cholesta-4,7-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70937470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16826-35-0
Record name Cholesta-4,7-dien-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016826350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholesta-4,7-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70937470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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